Key Intermediate for a Docetaxel Derivative with 100% Survival Advantage Over Parent Drug
tert-Butyl (4-acetylphenyl)carbamate serves as the critical precursor for synthesizing DTX-AI, a C10-modified docetaxel derivative. DTX-AI exhibited superior in vivo safety: in a HeLa xenograft model, all mice treated with DTX-AI survived the 60-day study period (100% survival), whereas no mice in the docetaxel-treated group survived (0% survival). Additionally, DTX-AI induced complete tumor regression in HeLa xenografts, an endpoint not achieved by docetaxel [1].
| Evidence Dimension | In vivo survival and tumor regression in HeLa xenograft model |
|---|---|
| Target Compound Data | 100% survival at 60 days; complete tumor regression (DTX-AI synthesized from 4-acetylphenyl carbamate intermediate) |
| Comparator Or Baseline | Docetaxel: 0% survival at 60 days; no complete regression observed |
| Quantified Difference | 100% vs 0% survival (absolute survival benefit of 100 percentage points) |
| Conditions | HeLa tumor xenograft in mice; drug administration followed by 30-day observation period |
Why This Matters
Procurement of this intermediate is essential for accessing a docetaxel derivative with markedly reduced toxicity and sustained antitumor efficacy, directly impacting preclinical development success rates.
- [1] Wang, Y.; Wang, P.; Zhou, L.; Su, Y.; Zhou, Y.; Zhu, X.; Huang, W.; Yan, D. A novel docetaxel derivative exhibiting potent anti-tumor activity and high safety in preclinical animal models. Biomater. Sci. 2022, 10, 4876–4888. View Source
